molecular formula C16H12O2S B14628556 3,4-Diphenylthiophene 1,1-dioxide CAS No. 54119-53-8

3,4-Diphenylthiophene 1,1-dioxide

Cat. No.: B14628556
CAS No.: 54119-53-8
M. Wt: 268.3 g/mol
InChI Key: MAJKMBHWXWUJOH-UHFFFAOYSA-N
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Description

3,4-Diphenylthiophene 1,1-dioxide is a heterocyclic compound that belongs to the class of thiophene dioxides

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diphenylthiophene 1,1-dioxide is typically synthesized through the oxidation of 3,4-diphenylthiophene. The oxidation process involves the use of strong oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or dimethyldioxirane. The reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the product .

Industrial Production Methods

The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenylthiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, reduced thiophenes, and substituted thiophenes with various functional groups .

Scientific Research Applications

3,4-Diphenylthiophene 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-diphenylthiophene 1,1-dioxide involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group acts as an electron-withdrawing group, making the thiophene ring more reactive towards electrophilic and nucleophilic attacks. This reactivity is exploited in various synthetic applications to introduce different functional groups onto the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Dimethylthiophene 1,1-dioxide
  • 3,4-Dichlorothiophene 1,1-dioxide
  • 3-Chloro-4-fluorothiophene 1,1-dioxide

Uniqueness

3,4-Diphenylthiophene 1,1-dioxide is unique due to the presence of phenyl groups at the 3 and 4 positions of the thiophene ring. These phenyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and materials science .

Properties

CAS No.

54119-53-8

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

3,4-diphenylthiophene 1,1-dioxide

InChI

InChI=1S/C16H12O2S/c17-19(18)11-15(13-7-3-1-4-8-13)16(12-19)14-9-5-2-6-10-14/h1-12H

InChI Key

MAJKMBHWXWUJOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CS(=O)(=O)C=C2C3=CC=CC=C3

Origin of Product

United States

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